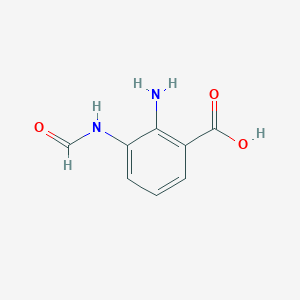
2-Amino-3-(formylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-formamidobenzoic acid is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzoic acid, featuring an amino group at the second position and a formamido group at the third position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-formamidobenzoic acid typically involves the following steps:
Nitration: Benzoic acid is first nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Formylation: The amino group is formylated using formic acid or formamide under suitable conditions to yield 2-amino-3-formamidobenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
Types of Reactions:
Oxidation: 2-Amino-3-formamidobenzoic acid can undergo oxidation reactions, typically leading to the formation of quinonoid structures.
Reduction: The formamido group can be reduced to an amino group under strong reducing conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group acts as an activating group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: 2,3-diaminobenzoic acid.
Substitution: Halogenated derivatives of 2-amino-3-formamidobenzoic acid.
科学的研究の応用
2-Amino-3-formamidobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-amino-3-formamidobenzoic acid exerts its effects depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, modulating their activity. The formamido group can participate in hydrogen bonding, influencing the compound’s binding affinity.
Chemical Reactions: The amino group can donate electrons, making the compound reactive towards electrophiles. The formamido group can stabilize intermediates through resonance.
類似化合物との比較
2-Amino-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a formamido group.
2-Amino-3-hydroxybenzoic acid: Contains a hydroxyl group at the third position.
2-Amino-3-methylbenzoic acid: Features a methyl group at the third position.
Uniqueness: 2-Amino-3-formamidobenzoic acid is unique due to the presence of both an amino and a formamido group, which confer distinct chemical reactivity and potential biological activity. The formamido group can engage in specific interactions that are not possible with other substituents, making this compound particularly interesting for targeted applications.
特性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
2-amino-3-formamidobenzoic acid |
InChI |
InChI=1S/C8H8N2O3/c9-7-5(8(12)13)2-1-3-6(7)10-4-11/h1-4H,9H2,(H,10,11)(H,12,13) |
InChIキー |
SXAFXTXJJPRNEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)NC=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)
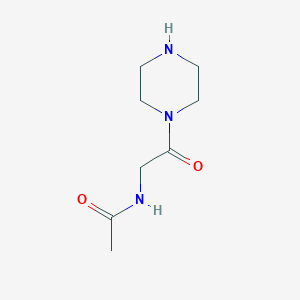
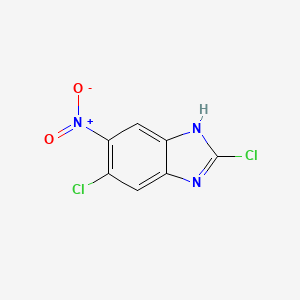
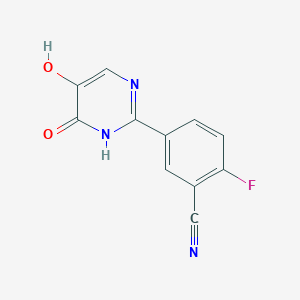
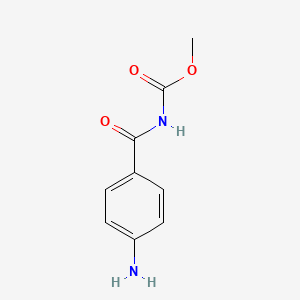

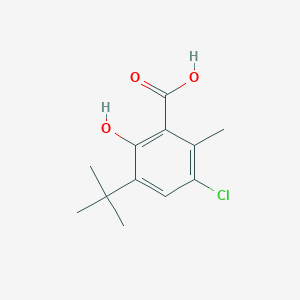
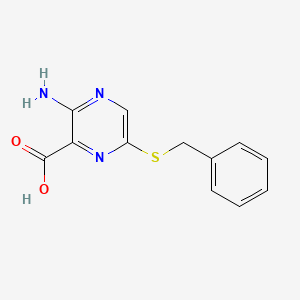
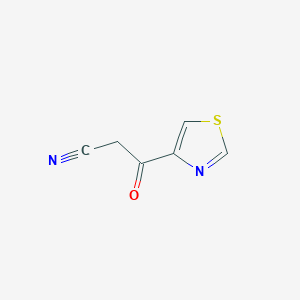
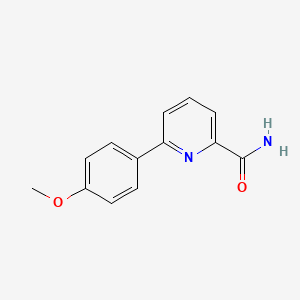
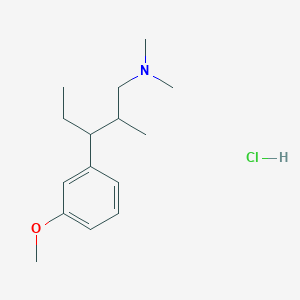
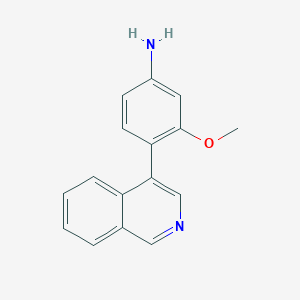
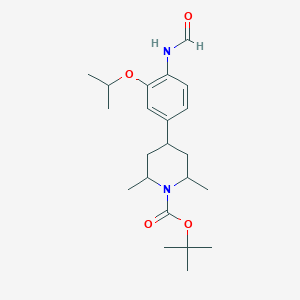
![Ethyl 4-[(2-ethoxy-2-oxoethyl)-methylamino]-4-oxobutanoate](/img/structure/B15358180.png)
